Ethyl 3-hydroxyoctanoate

Descripción

Propiedades

IUPAC Name |

ethyl 3-hydroxyoctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWUJHSTGYCXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864046 | |

| Record name | Ethyl 3-hydroxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless clear liquid; Wine-like aroma with fruity floral notes | |

| Record name | Ethyl 3-hydroxyoctanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1933/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

275.00 to 276.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl (±)-3-hydroxyoctanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Ethyl 3-hydroxyoctanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1933/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.947-0.955 (20°) | |

| Record name | Ethyl 3-hydroxyoctanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1933/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7367-90-0 | |

| Record name | Ethyl 3-hydroxyoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7367-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxyoctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-hydroxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxyoctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-HYDROXYOCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RC31Z1JXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl (±)-3-hydroxyoctanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethyl 3-hydroxyoctanoate chemical properties and structure

An In-depth Technical Guide to Ethyl 3-hydroxyoctanoate: Structure, Properties, and Applications

Introduction

This compound (CAS No: 7367-90-0) is an organic ester with significant applications in the flavor and fragrance industry, organic synthesis, and materials science. Structurally, it is the ethyl ester of 3-hydroxyoctanoic acid, featuring both a hydroxyl and an ester functional group. This bifunctionality makes it a versatile intermediate for the synthesis of more complex molecules. It is a colorless to slightly yellow liquid known for its characteristic wine-like, fruity, and floral aroma.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications for researchers and professionals in drug development and chemical sciences.

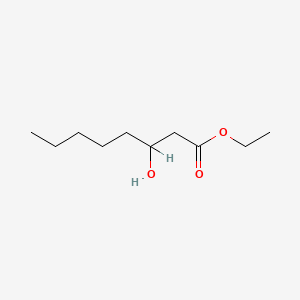

Molecular Structure and Stereochemistry

This compound possesses the molecular formula C10H20O3 and a molecular weight of approximately 188.26 g/mol .[2] The structure's core is an eight-carbon chain (octanoate) with a hydroxyl (-OH) group at the third carbon position (C3) and an ethyl ester group at the terminus.

A critical feature of its structure is the chiral center at the C3 carbon. This gives rise to two distinct stereoisomers, or enantiomers: (R)-ethyl 3-hydroxyoctanoate and (S)-ethyl 3-hydroxyoctanoate. While specific enantiomers are crucial for certain asymmetric syntheses, the compound is commonly supplied and used as a racemic mixture, denoted as (±)-ethyl 3-hydroxyoctanoate.[3] This stereochemistry is a key area of investigation in studies involving chiral recognition and asymmetric synthesis.

Caption: Molecular structure of this compound, with the chiral center at C3 denoted by an asterisk.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, application in formulations, and prediction of its behavior in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 7367-90-0 | [2][4][5] |

| Molecular Formula | C10H20O3 | [2][3][5] |

| Molecular Weight | 188.26 g/mol | [2][3][5] |

| Appearance | Colorless to slightly yellow, clear liquid | [1][4] |

| Odor Profile | Wine-like with fruity and floral notes | [1][4] |

| Boiling Point | 275-276 °C at 760 mmHg | [4] |

| Flash Point | 108.7 °C (228 °F) | [4][5] |

| Density | ~0.965 - 0.979 g/cm³ at 25 °C | [4][5] |

| Refractive Index | ~1.421 - 1.442 at 20 °C | [4][5] |

| Solubility | Practically insoluble in water; soluble in ethanol | [4] |

| InChI Key | VGWUJHSTGYCXQQ-UHFFFAOYSA-N | [2] |

| FEMA Number | 4453 | [4] |

| JECFA Number | 1955 |

Synthesis and Characterization

General Synthesis Protocol

The most common laboratory-scale synthesis of this compound is through the esterification of 3-hydroxyoctanoic acid with ethanol. This reaction is typically catalyzed by an acid or, for a greener approach, an enzyme.

Causality in Experimental Design:

-

Catalyst Choice: Acid catalysts (like sulfuric acid) are effective but can lead to side reactions and require neutralization. Enzymatic catalysts (like lipases) offer high specificity and operate under milder conditions, which is particularly advantageous for preserving the chirality of the molecule if starting from an enantiomerically pure acid.

-

Reaction Conditions: The reaction is an equilibrium process. To drive the reaction towards the product (the ester), one of the products (water) is typically removed as it forms, often by azeotropic distillation using a Dean-Stark apparatus.

-

Purification: Post-reaction, the crude product is typically washed to remove the catalyst and unreacted acid. Purification via solvent extraction followed by column chromatography is standard to achieve high purity.

Caption: A simplified workflow diagram for the synthesis and purification of this compound.

Spectroscopic Characterization

The structural integrity and purity of synthesized this compound are confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to verify the presence of all hydrogen and carbon atoms in their expected chemical environments.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups, namely the broad hydroxyl (-OH) stretch and the strong carbonyl (C=O) stretch of the ester.

-

Mass Spectrometry (MS): MS is employed to confirm the molecular weight of the compound by identifying the molecular ion peak.

Applications in Drug Development and Other Industries

This compound's unique structure makes it a valuable molecule in several scientific and industrial domains.

Intermediate in Organic Synthesis

The presence of both a secondary alcohol and an ester group allows this compound to serve as a versatile building block. These functional groups can be selectively modified. For instance, the hydroxyl group can be oxidized to a ketone, protected, or used as a nucleophile, while the ester can be hydrolyzed back to a carboxylic acid or reduced to a primary alcohol. This versatility is exploited in the synthesis of more complex bioactive molecules and pharmaceutical intermediates.

Flavor and Fragrance Agent

Its primary commercial application is as a flavoring and fragrance agent. Its pleasant fruity, wine-like aroma makes it a component in food and beverage formulations.[4] It has been assigned FEMA number 4453 and JECFA number 1955, indicating its approval for use in food products.

Polymer Science and Biocompatible Materials

The structurally related monomer, 3-hydroxyoctanoate, is a key component of medium-chain-length polyhydroxyalkanoates (PHAs). PHAs are microbial polyesters known for their biodegradability and biocompatibility. Specifically, poly(3-hydroxyoctanoate) (P(3HO)) is an elastomeric polymer, in contrast to more rigid short-chain-length PHAs. This has spurred research into its use in medical applications, such as in dressings for wound healing, where P(3HO) has shown promise in promoting tissue regeneration without causing significant inflammation.

Biochemistry and Metabolic Studies

In biochemical contexts, this compound can act as a substrate for enzymes like esterases, which hydrolyze it into 3-hydroxyoctanoic acid and ethanol. These products can then enter various metabolic pathways. Its structural similarity to bioactive lipids also makes it a compound of interest for studying lipid metabolism and related cellular processes.[6]

Conclusion

This compound is a multifaceted chemical compound whose value extends from the sensory world of flavors to the complex demands of organic synthesis and biomedical materials. Its chiral nature, combined with its dual functionality, provides a rich platform for chemical manipulation. For researchers in drug development, it represents a valuable chiral building block, while in materials science, it is linked to the production of advanced biocompatible polymers. A thorough understanding of its properties and synthesis is therefore crucial for leveraging its full potential across these diverse scientific fields.

References

An In-Depth Technical Guide to the (R)- and (S)-Enantiomers of Ethyl 3-Hydroxyoctanoate

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and application of the (R)- and (S)-enantiomers of ethyl 3-hydroxyoctanoate. As crucial chiral building blocks in the pharmaceutical and fine chemical industries, the stereoselective synthesis and separation of these enantiomers are of significant importance. This document details robust methodologies for their preparation, including biocatalytic asymmetric reduction and enzymatic kinetic resolution, providing researchers, scientists, and drug development professionals with the necessary technical insights and actionable protocols for their work.

Introduction: The Significance of Chiral β-Hydroxy Esters

Chiral β-hydroxy esters are a vital class of organic molecules that serve as versatile intermediates in the synthesis of a wide array of complex, biologically active compounds.[1][2] The presence of a hydroxyl group at the β-position and a chiral center at the C3 carbon makes them valuable synthons for introducing stereochemistry into target molecules.[3] this compound, with its eight-carbon chain, is a key member of this family, and its individual enantiomers, (R)- and (S)-ethyl 3-hydroxyoctanoate, are sought after for the synthesis of specific stereoisomers of pharmaceuticals and natural products.[4]

The absolute configuration of the chiral center in these building blocks is paramount, as it often dictates the biological activity of the final product. Therefore, the ability to produce enantiomerically pure (R)- and (S)-ethyl 3-hydroxyoctanoate is a critical aspect of modern asymmetric synthesis. This guide will explore the primary methods for achieving this, focusing on practical and scalable approaches.

Physicochemical Properties

The racemic mixture of this compound is a colorless to slightly yellow liquid with a characteristic wine-like, fruity, and floral odor.[4][5] It is sparingly soluble in water but soluble in organic solvents like ethanol.[4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | [6] |

| Molecular Weight | 188.26 g/mol | [4][7] |

| Boiling Point | 275-276 °C at 760 mmHg | [4][5] |

| Specific Gravity | 0.973 - 0.979 @ 25 °C | [5] |

| Refractive Index | 1.421 - 1.427 @ 20 °C | [5] |

| LogP (o/w) | 2.136 (estimated) | [5] |

Strategies for Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure (R)- and (S)-ethyl 3-hydroxyoctanoate can be broadly categorized into two main strategies: asymmetric synthesis from a prochiral precursor and resolution of a racemic mixture.

Asymmetric Synthesis via Biocatalytic Reduction

Asymmetric reduction of the corresponding β-keto ester, ethyl 3-oxooctanoate, is a highly effective method for directly obtaining one of the desired enantiomers. Biocatalysts, such as whole-cell systems or isolated enzymes, are particularly well-suited for this transformation due to their high stereoselectivity under mild reaction conditions.

The stereochemical outcome of the reduction is dictated by the inherent stereopreference of the dehydrogenase enzymes present in the biocatalyst, which follow Prelog's rule.[8] These enzymes selectively deliver a hydride from a cofactor (typically NADH or NADPH) to one face of the prochiral ketone, leading to the formation of a specific alcohol enantiomer.

Caption: Workflow for the asymmetric reduction of ethyl 3-oxooctanoate.

Plant-based biocatalysts, such as carrot roots (Daucus carota), contain a variety of dehydrogenase enzymes capable of reducing ketones with high enantioselectivity.[1][2][9][10][11]

-

Preparation of Biocatalyst: Obtain fresh carrots, wash and peel them, and then homogenize them in a blender with an equal weight of water.

-

Reaction Setup: In a flask, combine the carrot homogenate with a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

Substrate Addition: Add ethyl 3-oxooctanoate to the reaction mixture. The substrate can be added directly or dissolved in a minimal amount of a water-miscible co-solvent like ethanol to aid dispersion.

-

Incubation: Incubate the mixture on a shaker at a controlled temperature (e.g., 25-30 °C) for 24-72 hours. Monitor the reaction progress by TLC or GC.

-

Work-up: After the reaction is complete, filter the mixture to remove the solid plant material. Saturate the filtrate with NaCl and extract with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

-

Analysis: Characterize the purified product by spectroscopic methods (NMR, IR, MS) and determine the enantiomeric excess (e.e.) by chiral GC or HPLC.

Kinetic Resolution of Racemic this compound

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly employed for the kinetic resolution of racemic alcohols and esters due to their high enantioselectivity, broad substrate tolerance, and stability in organic solvents.

Lipases are chiral biocatalysts that exhibit a preference for one enantiomer of a substrate. In the case of racemic this compound, a lipase will catalyze the acylation (or deacylation) of one enantiomer at a much faster rate than the other. This results in a mixture of the acylated (or deacylated) product of one enantiomer and the unreacted starting material of the other enantiomer, which can then be separated.

Caption: Workflow for the kinetic resolution of racemic this compound.

Lipases from Pseudomonas cepacia (PCL) have demonstrated high enantioselectivity in the resolution of various secondary alcohols.[8][12]

-

Reaction Setup: In a dry flask, dissolve racemic this compound in an appropriate organic solvent (e.g., hexane or diisopropyl ether).

-

Enzyme and Acyl Donor Addition: Add an immobilized lipase from Pseudomonas cepacia and an acyl donor (e.g., vinyl acetate). The use of an immobilized enzyme facilitates its removal at the end of the reaction.

-

Incubation: Incubate the mixture with shaking at a controlled temperature (e.g., 30-45 °C). Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached. Achieving close to 50% conversion is crucial for obtaining high enantiomeric excess for both the product and the remaining starting material.

-

Work-up: Once the desired conversion is achieved, filter off the immobilized lipase. The lipase can often be washed and reused.

-

Separation and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the acylated ester and the unreacted alcohol can be separated by silica gel column chromatography.

-

Analysis: Determine the enantiomeric excess of both the separated acylated ester and the unreacted alcohol using chiral GC or HPLC. The absolute configuration of each enantiomer can be determined by comparison to known standards or by derivatization and analysis.

Characterization of Enantiomers

The enantiomeric purity of (R)- and (S)-ethyl 3-hydroxyoctanoate is typically determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). Spectroscopic techniques are used to confirm the chemical structure.

| Technique | Expected Observations |

| ¹H NMR | The proton nuclear magnetic resonance (NMR) spectrum will show characteristic signals for the ethyl group, the methylene group adjacent to the carbonyl, the methine proton at the chiral center, and the protons of the pentyl chain. The chemical shifts and coupling constants will be identical for both enantiomers.[13] |

| ¹³C NMR | The carbon-13 NMR spectrum will display distinct signals for each carbon atom in the molecule. The spectra for the (R)- and (S)-enantiomers will be identical.[13] |

| FT-IR | The infrared spectrum will show characteristic absorption bands for the hydroxyl group (O-H stretch, broad), the ester carbonyl group (C=O stretch, strong), and C-H bonds. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structure. |

| Optical Rotation | The specific rotation ([α]D) is a key parameter for characterizing the enantiomers. The (R)- and (S)-enantiomers will rotate plane-polarized light in equal but opposite directions. The magnitude of the rotation is dependent on the concentration, solvent, temperature, and wavelength of the light used.[14] |

Applications in Drug Development and Synthesis

Enantiomerically pure (R)- and (S)-ethyl 3-hydroxyoctanoate are valuable chiral building blocks for the synthesis of a variety of target molecules.

-

(R)-Ethyl 3-hydroxyoctanoate: This enantiomer can serve as a precursor for the synthesis of natural products such as eldanolide, the wing gland pheromone of the male African sugar-cane borer.

-

(S)-Ethyl 3-hydroxyoctanoate: The (S)-enantiomer is a key intermediate in the synthesis of various biologically active compounds, including certain β-lactam antibiotics.[15][16] The introduction of the correct stereochemistry at an early stage of the synthesis is often crucial for the overall efficiency and success of the synthetic route.

The free acid form of the (S)-enantiomer, (S)-3-hydroxyoctanoic acid, is also a component of medium-chain-length polyhydroxyalkanoates (PHAs), which are biodegradable polymers with potential applications in the biomedical field.[3]

Conclusion

The (R)- and (S)-enantiomers of this compound are indispensable chiral synthons in modern organic chemistry. The methodologies outlined in this guide, particularly biocatalytic asymmetric reduction and enzymatic kinetic resolution, provide reliable and environmentally benign routes to these valuable compounds. A thorough understanding of the principles behind these methods, coupled with careful execution of the experimental protocols, will enable researchers to access these enantiomerically pure building blocks for their applications in drug discovery, natural product synthesis, and materials science.

References

- 1. Efficient Enantioselective Reduction of Ketones with Daucus carota Root [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. This compound, 7367-90-0 [thegoodscentscompany.com]

- 6. This compound [webbook.nist.gov]

- 7. r-Ethyl-3-hydroxyoctanoate | C10H20O3 | CID 10932198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Daucus carota Mediated-Reduction of Cyclic 3-Oxo-amines [organic-chemistry.org]

- 10. Efficient enantioselective reduction of ketones with Daucus carota root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient Enantioselective Reduction of Ketones with <i>Daucus carota</i> Root [ouci.dntb.gov.ua]

- 12. almacgroup.com [almacgroup.com]

- 13. rsc.org [rsc.org]

- 14. Specific rotation - Wikipedia [en.wikipedia.org]

- 15. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-hydroxyoctanoate (CAS 7367-90-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 3-hydroxyoctanoate (CAS 7367-90-0), a chiral ester of significant interest in both academic research and industrial applications. This document, intended for a scientific audience, delves into the core chemical and physical properties of the molecule, detailed methodologies for its chemical synthesis and purification, and robust protocols for its analytical characterization. A significant focus is placed on its emerging role as a key monomer in the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polymers with profound implications for drug delivery systems and medical device development. The guide further explores the stereospecific aspects of this compound, including methods for chiral separation and the biological significance of its enantiomers. Safety protocols and handling guidelines are also provided to ensure its responsible use in a laboratory setting.

Introduction and Molecular Overview

This compound is an organic compound with the molecular formula C₁₀H₂₀O₃ and a molecular weight of 188.26 g/mol .[1] It is a clear, colorless to slightly yellow liquid characterized by a wine-like, fruity, and floral aroma.[1] The molecule possesses a chiral center at the third carbon, meaning it exists as two enantiomers: (R)-ethyl 3-hydroxyoctanoate and (S)-ethyl 3-hydroxyoctanoate. This stereochemistry is a critical aspect of its biological activity and its application in stereospecific synthesis.

While recognized for its use as a flavoring agent (FEMA number 4453)[1], the primary focus of this guide is its significance as a precursor to and a component of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). Specifically, the monomer 3-hydroxyoctanoate is a key constituent of poly(3-hydroxyoctanoate) (P(3HO)), a biopolymer produced by various bacteria, notably Pseudomonas putida.[2][3][4][5] These elastomeric and biocompatible polymers are at the forefront of research for applications in tissue engineering and controlled drug release.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 7367-90-0 | [6] |

| Molecular Formula | C₁₀H₂₀O₃ | [7] |

| Molecular Weight | 188.26 g/mol | [1][7] |

| Appearance | Clear, colorless to slightly yellow liquid | [1] |

| Boiling Point | 275-276 °C at 760 mmHg | [1] |

| Solubility | Practically insoluble in water; soluble in ethanol | [1] |

| Stereochemistry | Racemic mixture of (R) and (S) enantiomers | [7] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The choice of method often depends on the desired scale, stereochemical control, and available starting materials. Two primary and reliable methods are the Reformatsky reaction and the Fischer esterification of 3-hydroxyoctanoic acid.

Reformatsky Reaction

The Reformatsky reaction provides a direct and efficient route to β-hydroxy esters.[8][9] It involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[8][9] For the synthesis of this compound, hexanal is reacted with ethyl bromoacetate and activated zinc.

-

Zinc Activation: Zinc metal is often coated with a layer of zinc oxide, which can inhibit the reaction. Activation, typically with iodine or 1,2-dibromoethane, exposes a fresh zinc surface, facilitating the formation of the organozinc reagent (Reformatsky enolate).[9]

-

Solvent: Anhydrous aprotic solvents like toluene or THF are crucial to prevent the quenching of the highly reactive organozinc intermediate.

-

Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the organozinc reagent.

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Zinc Activation: To the flask, add activated zinc dust (1.2 equivalents) and a crystal of iodine in anhydrous toluene. The mixture is heated gently until the purple color of the iodine disappears, indicating the activation of zinc.

-

Reagent Addition: A solution of hexanal (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous toluene is added dropwise from the dropping funnel to the stirred zinc suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete consumption of the starting materials.

-

Work-up: The reaction is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Caption: The Reformatsky reaction pathway for the synthesis of this compound.

Fischer Esterification

Fischer esterification is a classic method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[10][11][12][13] This method is particularly useful if 3-hydroxyoctanoic acid is readily available, for instance, through the hydrolysis of P(3HO).

-

Acid Catalyst: A strong acid, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[10][12]

-

Excess Alcohol: The reaction is an equilibrium. Using a large excess of ethanol serves as both the reactant and the solvent, shifting the equilibrium towards the formation of the ester product according to Le Châtelier's principle.[14]

-

Water Removal: The removal of water, a byproduct of the reaction, also drives the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by the dehydrating properties of concentrated sulfuric acid.[14]

-

Reaction Setup: In a round-bottom flask, dissolve 3-hydroxyoctanoic acid (1.0 equivalent) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Extraction: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude this compound is then purified by column chromatography.

Caption: The mechanism of Fischer esterification for the synthesis of this compound.

Analytical Characterization

The purity and structural integrity of synthesized this compound must be confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and confirming its molecular weight.[15][16]

-

Sample Preparation: A dilute solution of the purified ester is prepared in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

-

Oven Program: A temperature gradient is employed, for instance, starting at 80°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is used. The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns.

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 188. Key fragmentation patterns would include the loss of an ethyl group (-29), a water molecule (-18) from the hydroxyl group, and cleavage at the C2-C3 bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.

-

δ ~4.1 ppm (q, 2H): Methylene protons of the ethyl ester group (-OCH₂CH₃).

-

δ ~4.0 ppm (m, 1H): Methine proton at the chiral center (-CH(OH)-).

-

δ ~2.4 ppm (d, 2H): Methylene protons adjacent to the carbonyl group (-CH₂CO-).

-

δ ~1.4 ppm (m, 2H): Methylene protons of the octyl chain.

-

δ ~1.2 ppm (m, 6H): Methylene protons of the octyl chain.

-

δ ~1.2 ppm (t, 3H): Methyl protons of the ethyl ester group (-OCH₂CH₃).

-

δ ~0.9 ppm (t, 3H): Terminal methyl protons of the octyl chain.

-

δ ~172 ppm: Carbonyl carbon of the ester.

-

δ ~68 ppm: Methine carbon bearing the hydroxyl group.

-

δ ~60 ppm: Methylene carbon of the ethyl ester group (-OCH₂-).

-

δ ~43 ppm: Methylene carbon adjacent to the carbonyl group.

-

δ ~36, 31, 25, 22 ppm: Methylene carbons of the octyl chain.

-

δ ~14 ppm: Methyl carbon of the ethyl ester group.

-

δ ~14 ppm: Terminal methyl carbon of the octyl chain.

Applications in Drug Development and Biotechnology

The primary application of this compound in the context of drug development lies in its role as a monomer for the biosynthesis of poly(3-hydroxyoctanoate) (P(3HO)) and other related mcl-PHAs.

Polyhydroxyalkanoates (PHAs) Biosynthesis

Pseudomonas putida and other bacteria synthesize mcl-PHAs as intracellular carbon and energy storage materials, particularly under conditions of nutrient limitation.[2][3][4] The biosynthesis from fatty acids involves the β-oxidation pathway, where intermediates serve as precursors for PHA synthesis.[17]

Caption: Simplified pathway of P(3HO) biosynthesis from octanoic acid in Pseudomonas putida.

PHAs in Drug Delivery

The biocompatibility and biodegradability of P(3HO) make it an attractive material for various biomedical applications:

-

Drug Encapsulation: The elastomeric nature of P(3HO) is suitable for creating nanoparticles and microparticles for the encapsulation and controlled release of therapeutic agents.

-

Tissue Engineering Scaffolds: P(3HO) can be fabricated into scaffolds that support cell growth and tissue regeneration, with the polymer gradually degrading as new tissue is formed.

Stereochemistry and Chiral Separation

The presence of a chiral center at the C3 position means that this compound exists as (R) and (S) enantiomers. The biological activity of many chiral molecules is enantiomer-dependent. For instance, the (R)-enantiomer of 3-hydroxy fatty acids is the specific substrate for PHA synthases.[5]

Enzymatic Kinetic Resolution

Lipases are commonly used for the kinetic resolution of racemic β-hydroxy esters.[18][19][20][21][22] These enzymes often exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating and quantifying the enantiomers of this compound.[23][24][25][26]

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from amylose or cellulose (e.g., Chiralpak IA or Chiralcel OD-H), are highly effective for the separation of 3-hydroxy fatty acid esters.[23][24]

-

Mobile Phase: A mobile phase consisting of a mixture of hexane and isopropanol is commonly used for normal-phase chiral separations.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) can be used, although sensitivity may be limited. For higher sensitivity, especially in biological matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is advantageous.[23][24][25]

Safety and Handling

While specific toxicity data for this compound is limited, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[6] Standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste.

Conclusion

This compound is a versatile molecule with established applications in the flavor industry and burgeoning potential in the field of biotechnology and drug development. Its role as a key monomer for biocompatible and biodegradable mcl-PHAs positions it as a compound of significant interest for researchers developing novel drug delivery systems and tissue engineering materials. A thorough understanding of its synthesis, analytical characterization, and stereochemistry, as detailed in this guide, is essential for its effective and safe utilization in scientific research.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. journals.asm.org [journals.asm.org]

- 6. chemical-label.com [chemical-label.com]

- 7. GSRS [precision.fda.gov]

- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 9. Reformatsky Reaction | Thermo Fisher Scientific - UK [thermofisher.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. scribd.com [scribd.com]

- 15. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. research.tudelft.nl [research.tudelft.nl]

- 21. Click reaction-aided enzymatic kinetic resolution of secondary alcohols - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathways Involving Ethyl 3-Hydroxyoctanoate

Abstract

Ethyl 3-hydroxyoctanoate, a chiral ester with a characteristic fruity, wine-like aroma, is a molecule of significant interest across various scientific disciplines. While recognized for its role as a flavoring agent in the food and beverage industry, its deeper biochemical implications are a subject of ongoing research. This technical guide provides a comprehensive exploration of the biochemical pathways involving this compound, designed for researchers, scientists, and drug development professionals. We will delve into its metabolic fate, its role as a signaling molecule, and its potential therapeutic applications, supported by detailed experimental protocols and methodologies.

Introduction: The Multifaceted Nature of this compound

This compound (C₁₀H₂₀O₃) is an ester of 3-hydroxyoctanoic acid and ethanol.[1] Its presence has been identified in various natural sources, including fruits and fermented beverages.[2] Beyond its sensory properties, the core significance of this molecule lies in its integration into fundamental metabolic and signaling pathways. The chirality at the C3 position, resulting in (R)- and (S)-enantiomers, adds another layer of complexity to its biological activities, as stereoisomerism often dictates molecular interactions within biological systems.[1] This guide will dissect the journey of this compound from its synthesis and initial enzymatic processing to its ultimate metabolic breakdown and its function as a bioactive molecule.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₃ | [1][3] |

| Molecular Weight | 188.26 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity, wine-like, floral | [1][4] |

| Boiling Point | 275-276 °C | [1] |

| Solubility | Practically insoluble in water, soluble in ethanol | [1] |

| Stereochemistry | Chiral center at C3 (racemic mixture commonly available) | [1][3] |

Metabolic Pathways: From Ester to Energy

The primary metabolic route for this compound begins with its hydrolysis, followed by the entry of its constituent parts into distinct metabolic pathways.

Initial Hydrolysis: The Gateway to Metabolism

The initial and critical step in the metabolism of this compound is its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, yielding 3-hydroxyoctanoic acid and ethanol.[1] This reaction is fundamental as it liberates the biologically active acid and a readily metabolizable alcohol.

Caption: Enzymatic hydrolysis of this compound.

The Fate of 3-Hydroxyoctanoic Acid: Beta-Oxidation

Once formed, 3-hydroxyoctanoic acid, a medium-chain fatty acid, is primed for catabolism through the mitochondrial beta-oxidation pathway to generate energy.[5][6] This process involves a series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂.[6][7][8]

The key steps for the beta-oxidation of 3-hydroxyoctanoyl-CoA are as follows:

-

Activation: 3-hydroxyoctanoic acid is first activated to 3-hydroxyoctanoyl-CoA in the mitochondrial matrix.

-

Oxidation: The hydroxyl group at the beta-carbon (C3) is oxidized to a keto group by 3-hydroxyacyl-CoA dehydrogenase , with NAD⁺ as the electron acceptor, forming 3-ketooctanoyl-CoA and NADH.[6][7][8]

-

Thiolysis: 3-ketooctanoyl-CoA is then cleaved by thiolase , which introduces a new coenzyme A molecule to yield acetyl-CoA and hexanoyl-CoA.[6][8]

-

Continuation of the Spiral: The resulting hexanoyl-CoA, now two carbons shorter, re-enters the beta-oxidation spiral for further cycles of degradation until it is completely converted to acetyl-CoA.[8]

Caption: Beta-oxidation of 3-hydroxyoctanoyl-CoA.

The Fate of Ethanol

The ethanol produced from the hydrolysis of this compound is metabolized primarily in the liver. It is first oxidized to acetaldehyde by alcohol dehydrogenase, and then to acetate by aldehyde dehydrogenase. Acetate can then be converted to acetyl-CoA and enter the citric acid cycle for energy production.

Signaling Pathways: A Role Beyond Metabolism

Recent research has unveiled that medium-chain 3-hydroxy fatty acids, such as 3-hydroxyoctanoic acid, are not merely metabolic intermediates but also function as signaling molecules, notably as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[9][10]

3-Hydroxyoctanoic Acid as a PPARα Agonist

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[9][10] 3-Hydroxyoctanoic acid has been identified as a ligand for PPARα.[11]

The activation of PPARα by 3-hydroxyoctanoic acid can lead to:

-

Upregulation of fatty acid oxidation genes: This includes genes encoding for enzymes involved in beta-oxidation, thus promoting the catabolism of lipids.[11]

-

Anti-inflammatory effects: PPARα activation can repress the expression of pro-inflammatory genes.

-

Improved lipid profiles: By enhancing fatty acid catabolism, PPARα agonists can contribute to lowering triglyceride levels.[10]

Caption: 3-Hydroxyoctanoic acid as a PPARα agonist.

Therapeutic and Industrial Applications

The unique biochemical properties of this compound and its derivatives have opened avenues for their application in various fields.

Potential Therapeutic Agent

The role of 3-hydroxyoctanoic acid as a PPARα agonist suggests its potential in the management of metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease.[11] Furthermore, its derivatives have been investigated for their antimicrobial and anti-proliferative activities.[12] Specifically, (R)-3-hydroxyoctanoic acid has demonstrated inhibitory effects against a range of bacteria and fungi, and has also been shown to inhibit quorum sensing in Pseudomonas aeruginosa.[12]

Biopolymer Production

3-Hydroxyoctanoate is a key monomeric unit in the production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs).[1] These are biodegradable polyesters synthesized by various bacteria, including Pseudomonas putida, and possess elastomeric properties, making them attractive for applications in medical devices and tissue engineering.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as an assay to measure its enzymatic hydrolysis.

Synthesis of this compound via the Reformatsky Reaction

The Reformatsky reaction is a reliable method for the synthesis of β-hydroxy esters.[13][14] It involves the reaction of an α-haloester with an aldehyde or ketone in the presence of zinc metal.[14]

Materials:

-

Hexanal

-

Ethyl bromoacetate

-

Zinc dust, activated

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Activate zinc dust by stirring with 1 M HCl for 2 minutes, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

-

To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the activated zinc dust (1.2 equivalents).

-

Add anhydrous THF to the flask to cover the zinc.

-

In the dropping funnel, prepare a mixture of hexanal (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF.

-

Add a small amount of the aldehyde/ester mixture to the zinc suspension and warm gently to initiate the reaction. An exothermic reaction should be observed.

-

Once the reaction has started, add the remaining aldehyde/ester mixture dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Purification and Characterization

Purification:

-

Column Chromatography: As described in the synthesis protocol, silica gel chromatography is effective for purification.

-

Distillation: For larger quantities, fractional distillation under reduced pressure can be employed.

Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis of this compound.[15][16] A typical protocol involves derivatization (e.g., with ethyl chloroformate) followed by analysis on a GC-MS system.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of purity.[18][19] The characteristic signals for the ethyl group and the protons on the octanoate chain can be used for unambiguous identification.

Esterase Activity Assay with this compound

This protocol is adapted from standard titrimetric esterase assays to specifically measure the hydrolysis of this compound.[20]

Principle: The hydrolysis of this compound produces 3-hydroxyoctanoic acid. The rate of acid production can be monitored by titrating with a standardized base to maintain a constant pH.

Materials:

-

This compound (substrate)

-

Esterase enzyme solution (e.g., from porcine liver)

-

10 mM Borate buffer, pH 8.0

-

0.01 M Sodium hydroxide (NaOH), standardized

-

pH meter, magnetic stirrer, thermostatted water bath, microburette

Procedure:

-

Set up a thermostatted reaction vessel at 25°C with a magnetic stirrer and a pH electrode.

-

Add 25 mL of 10 mM Borate buffer (pH 8.0) to the vessel.

-

Add a defined amount of this compound to the buffer to achieve the desired final concentration (e.g., 10 mM). Allow the solution to equilibrate.

-

Initiate the reaction by adding a known volume of the esterase enzyme solution.

-

Immediately start monitoring the pH. As 3-hydroxyoctanoic acid is produced, the pH will drop.

-

Maintain the pH at 8.0 by adding 0.01 M NaOH from a microburette.

-

Record the volume of NaOH added over time.

-

Calculate the initial rate of reaction from the linear portion of the plot of NaOH volume versus time.

-

One unit of esterase activity is defined as the amount of enzyme that catalyzes the hydrolysis of 1 µmol of this compound per minute under the specified conditions.

Conclusion

This compound is more than just a flavor compound; it is a molecule that sits at the crossroads of metabolism and cellular signaling. Its journey from a simple ester to a key player in energy production and a modulator of gene expression highlights the intricate and interconnected nature of biochemical pathways. For researchers in drug development, the potential of its acid derivative, 3-hydroxyoctanoic acid, as a PPARα agonist presents a promising avenue for the development of novel therapeutics for metabolic diseases. The experimental protocols provided in this guide offer a solid foundation for the synthesis, analysis, and functional characterization of this versatile molecule, empowering further research into its biochemical and physiological roles.

References

- 1. benchchem.com [benchchem.com]

- 2. Showing Compound Ethyl (±)-3-hydroxyoctanoate (FDB021754) - FooDB [foodb.ca]

- 3. GSRS [precision.fda.gov]

- 4. This compound, 7367-90-0 [thegoodscentscompany.com]

- 5. microbenotes.com [microbenotes.com]

- 6. Beta oxidation - Wikipedia [en.wikipedia.org]

- 7. Fatty acid beta oxidation | Abcam [abcam.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. Reformatsky Reaction [organic-chemistry.org]

- 15. jmchemsci.com [jmchemsci.com]

- 16. Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine | MDPI [mdpi.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. ETHYL 3-HYDROXYBUTYRATE(35608-64-1) 13C NMR spectrum [chemicalbook.com]

- 20. 酯酶的酶促测定 [sigmaaldrich.com]

The Microbial Synthesis of Poly(3-hydroxyoctanoate): A Technical Guide for Researchers

This guide provides an in-depth exploration of ethyl 3-hydroxyoctanoate as a key monomeric component of microbial polyesters, specifically focusing on the production and characterization of poly(3-hydroxyoctanoate) (P(3HO)). Tailored for researchers, scientists, and professionals in drug development, this document delves into the biosynthetic pathways, regulatory mechanisms, and detailed experimental protocols, offering a comprehensive resource for the scientific community.

Introduction: The Significance of Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs)

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage granules.[1] These biopolymers are gaining significant attention as sustainable alternatives to conventional petroleum-based plastics.[2] PHAs are categorized based on the carbon chain length of their monomeric units into short-chain-length (scl-PHAs) and medium-chain-length (mcl-PHAs).[3] Mcl-PHAs, which are composed of monomers with 6 to 14 carbon atoms, exhibit elastomeric properties, making them suitable for a wide range of applications, including in the biomedical field as flexible biomaterials for devices like heart valves and as matrices for controlled drug delivery.[4][5]

This compound is the ethyl ester of 3-hydroxyoctanoic acid, a prominent monomer in the mcl-PHA family. The microbial polymerization of 3-hydroxyoctanoyl-CoA leads to the formation of poly(3-hydroxyoctanoate) (P(3HO)), a homopolymer with desirable thermoplastic and elastomeric characteristics.[5][6] This guide will focus on the microbial production of P(3HO), with a particular emphasis on the use of Pseudomonas putida, a well-studied and efficient producer of mcl-PHAs.[7][8]

Biosynthesis of Poly(3-hydroxyoctanoate) in Pseudomonas putida

The biosynthesis of P(3HO) in Pseudomonas putida from a carbon source like octanoic acid is a multi-step process involving the β-oxidation pathway. Understanding this metabolic route is crucial for optimizing polymer production.

Metabolic Pathway

When Pseudomonas putida is cultured with octanoic acid as the primary carbon source, the fatty acid is taken up by the cell and activated to octanoyl-CoA. This molecule then enters the β-oxidation cycle, a series of enzymatic reactions that shorten the fatty acid chain. A key intermediate in this pathway is (R)-3-hydroxyoctanoyl-CoA, which serves as the direct precursor for P(3HO) synthesis.[9][10] The enzyme PHA synthase (encoded by the phaC gene) then polymerizes these monomers into the P(3HO) polymer chain.[11]

Diagram of the P(3HO) Biosynthetic Pathway from Octanoic Acid

*Caption: Metabolic pathway for the biosynthesis of P(3HO) from octanoic acid in Pseudomonas putida. *

Regulation of mcl-PHA Synthesis

The accumulation of mcl-PHAs in Pseudomonas putida is a regulated process, primarily triggered by nutrient limitation, such as a high carbon-to-nitrogen ratio.[12][13] Several regulatory elements are involved in controlling the expression of the pha genes. In P. putida, PHA accumulation has been shown to be independent of the alternative sigma factor RpoN under certain conditions.[14] However, other global regulators and specific transcriptional factors like PhaD play a role in modulating the metabolic flux towards PHA synthesis.[1] The stringent response, a cellular stress response to nutrient starvation, also influences PHA accumulation.[13] A thorough understanding of these regulatory networks is essential for designing fermentation strategies that maximize polymer yield.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the microbial production, extraction, and characterization of P(3HO). These protocols are designed to be self-validating, with explanations for key experimental choices.

Microbial Production of P(3HO) in Pseudomonas putida

This protocol describes a fed-batch fermentation process for the high-density cultivation of Pseudomonas putida and the accumulation of P(3HO).[12][15]

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Aseptically inoculate a single colony of Pseudomonas putida (e.g., strain GPo1) from a fresh agar plate into a 250 mL flask containing 50 mL of Luria-Bertani (LB) broth.

-

Incubate at 30°C with shaking at 200 rpm overnight.

-

Use this overnight culture to inoculate a larger volume of mineral salts medium (MSM) for the seed culture.

-

-

Fed-Batch Fermentation:

-

Prepare a bioreactor with a working volume of mineral salts medium containing an initial concentration of 20 mM sodium octanoate as the carbon source.[12] The MSM should contain essential minerals and a limiting amount of a nitrogen source (e.g., ammonium sulfate) to induce PHA accumulation.[7]

-

Inoculate the bioreactor with the seed culture to an initial optical density (OD600) of approximately 0.1.

-

Maintain the temperature at 30°C and the pH at 7.0. The pH can be controlled by the automated addition of a base (e.g., NaOH) or an acidic feeding solution containing octanoic acid.[12][15]

-

Maintain the dissolved oxygen (DO) level above 20% saturation by controlling the agitation speed and airflow rate.

-

After the initial batch phase, initiate a fed-batch strategy by continuously or intermittently feeding a concentrated solution of sodium octanoate and a limiting amount of the nitrogen source. This strategy maintains a high carbon-to-nitrogen ratio, promoting P(3HO) accumulation.[12]

-

Monitor cell growth by measuring the OD600 and cell dry weight (CDW) at regular intervals.

-

-

Harvesting:

-

Once the desired cell density and P(3HO) accumulation are achieved (typically after 48-72 hours), harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes.

-

Wash the cell pellet with distilled water to remove residual medium components and then freeze-dry the biomass for subsequent extraction.

-

Diagram of the P(3HO) Production Workflow

Caption: Workflow for the microbial production and extraction of P(3HO).

Extraction and Purification of P(3HO)

Solvent extraction is a common method for recovering PHAs from microbial biomass.[16][17]

Step-by-Step Methodology:

-

Solvent Extraction:

-

Suspend the freeze-dried biomass in a suitable solvent. While chloroform is highly effective, less toxic solvents like acetone are also viable.[12][18] A biomass-to-solvent ratio of 1:10 (w/v) is a good starting point.[12]

-

Stir the suspension at room temperature for 24 hours to ensure complete solubilization of the P(3HO).

-

Separate the cell debris from the polymer solution by filtration or centrifugation.

-

-

Precipitation and Purification:

-

Concentrate the polymer solution by evaporating a portion of the solvent.

-

Precipitate the P(3HO) by adding a non-solvent, such as a mixture of methanol and ethanol, to the concentrated polymer solution.[12] The polymer will precipitate out as white flakes.

-

Collect the precipitated polymer by filtration and wash it with fresh non-solvent to remove any remaining impurities.

-

Dry the purified P(3HO) under vacuum until a constant weight is achieved.

-

Characterization of P(3HO)

Accurate characterization of the produced polymer is essential to confirm its identity, purity, and material properties.

GC-MS is a standard technique for determining the monomeric composition of PHAs.[3][19] This involves the depolymerization of the polymer into its constituent methyl esters, which are then analyzed.[20]

Step-by-Step Methodology:

-

Methanolysis:

-

Accurately weigh approximately 10 mg of the dried polymer into a screw-capped test tube.

-

Add 2 mL of a methanol solution containing 15% (v/v) sulfuric acid and 2 mL of chloroform.[19][20]

-

Seal the tube tightly and heat at 100°C for 140 minutes to facilitate the transesterification reaction.

-

After cooling to room temperature, add 1 mL of deionized water and vortex the mixture to separate the organic and aqueous phases. The methyl esters of the hydroxyalkanoates will be in the lower organic phase.

-

-

GC-MS Analysis:

-

Carefully transfer the organic phase to a GC vial.

-

Inject an aliquot of the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

-

The gas chromatograph will separate the different methyl esters based on their boiling points, and the mass spectrometer will provide mass spectra for their identification.

-

Compare the retention times and mass spectra of the sample components with those of known standards to confirm the presence of mthis compound.

-

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the polymer.[4][21]

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the purified P(3HO) in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃).

-

-

NMR Analysis:

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

In the ¹H NMR spectrum of P(3HO), characteristic signals will be observed for the methine proton of the polymer backbone (around 5.2 ppm), the methylene protons adjacent to the carbonyl group (around 2.5 ppm), and the terminal methyl group of the side chain (around 0.9 ppm).[21]

-

The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon, the carbon bearing the hydroxyl group, and the various carbons in the alkyl side chain, further confirming the structure of the repeating unit.[4]

-

Material Properties of Poly(3-hydroxyoctanoate)

The material properties of P(3HO) are critical for determining its potential applications.

| Property | Value | Reference |

| Young's Modulus | 11.6 MPa | [6][22] |

| Crystallinity | 37.5% | [6][22] |

| Contact Angle | 77.3° | [6][22] |

These properties highlight the flexible and hydrophobic nature of P(3HO), making it an attractive material for various biomedical and packaging applications where elasticity and biocompatibility are required.[4]

Conclusion

This technical guide has provided a comprehensive overview of this compound as a precursor for the microbial polyester, poly(3-hydroxyoctanoate). By detailing the biosynthetic pathways, regulatory mechanisms, and robust experimental protocols, this document serves as a valuable resource for scientists and researchers working in the fields of biopolymer production, drug delivery, and materials science. The insights into the causality behind experimental choices and the provision of self-validating protocols aim to empower researchers to confidently explore and optimize the production and application of this promising biomaterial.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journals.plos.org [journals.plos.org]

- 8. Polyhydroxyalkanoate production in Pseudomonas putida from alkanoic acids of varying lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An updated overview on the regulatory circuits of polyhydroxyalkanoates synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of poly(3-hydroxydecanoate) and 3-hydroxydodecanoate dominating polyhydroxyalkanoates by β-oxidation pathway inhibited Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fed-Batch mcl- Polyhydroxyalkanoates Production in Pseudomonas putida KT2440 and ΔphaZ Mutant on Biodiesel-Derived Crude Glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Large-Scale Production of Poly(3-Hydroxyoctanoic Acid) by Pseudomonas putida GPo1 and a Simplified Downstream Process - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of polyhydroxyalkanoate biosynthesis in Pseudomonas putida and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Recovery of Polyhydroxyalkanoates From Single and Mixed Microbial Cultures: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Extraction of Polyhydroxyalkanoates from Purple Non-Sulfur Bacteria by Non-Chlorinated Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Poly-3-hydroxyoctanoate P(3HO), a medium chain length polyhydroxyalkanoate homopolymer from Pseudomonas mendocina - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Occurrence of Ethyl 3-Hydroxyoctanoate

Abstract

Ethyl 3-hydroxyoctanoate is a chiral ester of significant interest to the flavor, fragrance, and pharmaceutical industries. Characterized by its pleasant fruity and wine-like aroma, this molecule is a naturally occurring volatile organic compound found in a variety of fruits and fermented products. Beyond its sensory attributes, its constituent moiety, 3-hydroxyoctanoate, is a known component of microbial biopolymers and a biomarker in metabolic research. This technical guide provides a comprehensive overview of the natural occurrence of this compound, delving into its distribution, biosynthesis, and the stereochemistry inherent to its natural forms. Furthermore, it details authoritative analytical methodologies for its extraction and quantification from complex matrices and explores its biological and ecological significance. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile natural compound.

Introduction

This compound (CAS 7367-90-0) is an organic ester with the molecular formula C₁₀H₂₀O₃.[1] Structurally, it is the ethyl ester of 3-hydroxyoctanoic acid and possesses a key chiral center at the third carbon, giving rise to (R)- and (S)-enantiomers.[1][2] This stereochemistry is a critical aspect of its identity in nature, as biological systems often produce compounds with high enantiomeric purity, influencing both sensory perception and biological activity.

The compound is a colorless to slightly yellow liquid with a characteristic wine-like, fruity, and floral aroma.[1][3] This has led to its use as a flavoring agent in the food and beverage industry, where it is recognized by FEMA (Flavor and Extract Manufacturers Association) with the number 4453.[1] While often encountered as a racemic mixture in commercial research settings, its natural occurrence is typically the result of specific enzymatic processes, leading to a particular stereoisomeric form.[1][3] This guide will explore the origins, formation, and analysis of this compound in its natural context.

Natural Distribution of this compound

This compound is a constituent of the volatile fraction of numerous natural products, particularly those that have undergone fermentation. Its presence contributes to the complex flavor and aroma profiles of these foods and beverages.

Fermented Foods and Beverages

Fermentation processes, particularly those involving yeast and bacteria, are significant sources of this compound. Esters are primary products of yeast metabolism during alcoholic fermentation, formed through the condensation of an alcohol and a coenzyme A-activated organic acid.[4]

-

Fruit Wines and Ciders: this compound has been identified as a contributor to the aroma profile of fruit wines.[4] Quantitative analysis of Huaniu apple cider, for instance, revealed its presence at a concentration of 2.15 ± 0.11 µg/L.[1] Its formation is linked to the metabolic activity of yeasts like Saccharomyces cerevisiae on precursors present in the fruit must.[5][6]

-

Other Fermented Beverages: While specific concentrations are less documented, its characteristic odor profile suggests it may be present in other fermented beverages like plum wine and certain craft beers.[1][7]

Fruits and Plants

The compound has been reported in various fruits, although often at trace levels. Its presence is part of the complex mixture of volatile organic compounds that constitute the fruit's aroma. While direct quantitative data for this compound in many fruits is sparse, related compounds like ethyl 3-hydroxyhexanoate have been identified in citrus fruits, suggesting a common biosynthetic origin.[8] The Human Metabolome Database lists pears as a known food source of this compound.[9]

Biosynthesis and Stereochemistry

The natural production of this compound is intrinsically linked to microbial metabolism, specifically the pathways involved in fatty acid synthesis and modification. The key biochemical step is the stereoselective reduction of a keto-ester precursor.

Precursor-Driven Biosynthesis

The primary pathway for the formation of this compound in microorganisms like yeast is the enzymatic reduction of its corresponding β-keto ester, ethyl 3-oxooctanoate . This reaction is catalyzed by a class of enzymes known as oxidoreductases or keto reductases.[5]

These enzymes utilize cofactors, typically NADPH or NADH, as a source of reducing power. The cofactors are continuously regenerated through the organism's central metabolic pathways, such as glycolysis.[5][10] The process is highly analogous to the well-studied microbial reduction of ethyl acetoacetate to ethyl (S)-3-hydroxybutanoate by baker's yeast (Saccharomyces cerevisiae).[5][11]

Key Enzyme Classes and Stereoselectivity

The stereochemical outcome of the reduction is determined by the specific oxidoreductases present in the microorganism. Yeasts possess a consortium of competing reductases, some of which produce the (S)-enantiomer while others produce the (R)-enantiomer.[5][6] The final enantiomeric ratio of the product depends on the relative activities and substrate specificities of these enzymes under specific fermentation conditions.[12]

For many analogous β-keto ester reductions by common yeasts like Saccharomyces cerevisiae, there is a strong preference for producing the (S)-enantiomer, following Prelog's rule.[11] However, other microbial species can exhibit opposite selectivity. For example, certain aldehyde reductases have been shown to produce (R)-hydroxy esters.[13] Therefore, the enantiomeric composition of naturally occurring this compound is source-dependent. Chiral gas chromatography is essential to determine this distribution in a given natural product.[14]

Analytical Methodologies for Isolation and Quantification

The analysis of this compound in complex natural matrices requires sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.

Sample Preparation and Extraction

Due to its volatile nature, headspace-based extraction techniques are highly effective for isolating this compound from solid or liquid samples.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, rapid, and sensitive method widely used for analyzing volatile compounds in foods and beverages.[15][16] A fused-silica fiber coated with a stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample, where it adsorbs the volatile analytes. The fiber is then transferred to the hot GC inlet for thermal desorption and analysis.[15]

-

Liquid-Liquid Extraction (LLE): A traditional method involving extraction of the sample with an organic solvent like dichloromethane or diethyl ether, followed by concentration of the extract before GC-MS analysis.

Chromatographic Separation and Detection

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate the volatile compounds based on their boiling points and polarity. A capillary column with a polar stationary phase (e.g., DB-WAX) is often used for separating esters.[17] The separated compounds are then ionized and detected by a mass spectrometer, which provides both quantification and structural confirmation based on the mass spectrum.

-